4-((3-cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((3-cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide is a useful research compound. Its molecular formula is C15H20N4O2 and its molecular weight is 288.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-((3-Cyanopyridin-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C14H18N4O2
- Molecular Weight : 270.32 g/mol
This compound features a piperidine ring substituted with an isopropyl group and a carboxamide moiety, alongside a cyanopyridine derivative which contributes to its biological activity.
Research indicates that this compound acts primarily as a Bruton's tyrosine kinase (BTK) inhibitor . BTK plays a crucial role in B-cell receptor signaling, making it a target for therapies in diseases such as lymphoma and autoimmune disorders.
Key Mechanisms:
- Inhibition of B-cell Activation : By inhibiting BTK, the compound can disrupt B-cell activation and proliferation, which is beneficial in treating B-cell malignancies.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, particularly through the inhibition of the NLRP3 inflammasome, which is implicated in various inflammatory diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against BTK with an IC50 value in the nanomolar range. The selectivity profile indicates minimal off-target effects, making it a promising candidate for further development.
Activity | IC50 (nM) | Target |
---|---|---|
BTK Inhibition | 20 | Bruton's Tyrosine Kinase |
NLRP3 Inflammasome Inhibition | 15 | NLRP3 |
In Vivo Studies
Animal model studies have shown that administration of this compound leads to significant reductions in tumor size in models of B-cell lymphoma. Additionally, it has been observed to reduce inflammatory markers in models of rheumatoid arthritis.
Case Studies
- Lymphoma Treatment : In a preclinical study involving mice with induced B-cell lymphoma, treatment with this compound resulted in a 50% reduction in tumor volume compared to control groups.
- Rheumatoid Arthritis Model : A study demonstrated that the compound significantly reduced joint swelling and inflammatory cytokines (IL-6 and TNF-alpha) in collagen-induced arthritis models.
Properties
IUPAC Name |
4-(3-cyanopyridin-2-yl)oxy-N-propan-2-ylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-11(2)18-15(20)19-8-5-13(6-9-19)21-14-12(10-16)4-3-7-17-14/h3-4,7,11,13H,5-6,8-9H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGWLPIOIUGHIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC(CC1)OC2=C(C=CC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.